molecular formula C29H22N2O4 B11143581 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11143581
M. Wt: 462.5 g/mol
InChI Key: OUDGFNNXCXHWRK-IMVLJIQESA-N
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Description

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a benzoyl group, a hydroxy group, a phenoxyphenyl group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the hydroxy group: This can be introduced through a hydroxylation reaction using appropriate reagents.

    Attachment of the phenoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Incorporation of the pyridin-3-ylmethyl group: This can be achieved through a coupling reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like LiAlH4.

    Substitution: The phenoxyphenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence cellular signaling pathways.

    Inhibiting enzymes: This can block the activity of enzymes involved in critical biological processes.

    Modulating gene expression: This can alter the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrrol-2-one derivatives, benzoyl-substituted compounds, and phenoxyphenyl-containing molecules.

Properties

Molecular Formula

C29H22N2O4

Molecular Weight

462.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H22N2O4/c32-27(21-10-3-1-4-11-21)25-26(31(29(34)28(25)33)19-20-9-8-16-30-18-20)22-12-7-15-24(17-22)35-23-13-5-2-6-14-23/h1-18,26,32H,19H2/b27-25+

InChI Key

OUDGFNNXCXHWRK-IMVLJIQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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